molecular formula C22H20ClN5O2S B2463299 N-(3-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896305-37-6

N-(3-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2463299
CAS No.: 896305-37-6
M. Wt: 453.95
InChI Key: ZCVFDZRWTFVBOE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Molecular Docking

Compounds derived from similar structural frameworks have been investigated for their enzyme inhibition properties, particularly against lipase and α-glucosidase enzymes. One study synthesized heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, demonstrating significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015). These findings suggest the potential for compounds with similar structures to be used in the development of treatments for diseases related to enzyme dysfunction.

Antimicrobial and Antitumor Activities

Research into similar chemical structures has also uncovered antimicrobial and antitumor properties. For instance, rhodanine-3-acetic acid derivatives have shown activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Additionally, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a similar structural motif, exhibited considerable antitumor activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). These findings indicate the potential for compounds with analogous structures in antimicrobial and anticancer research.

Molecular Docking and Photovoltaic Efficiency

Another study explored the spectroscopic, quantum mechanical properties, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. The study also assessed the photovoltaic efficiency of these compounds, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light-harvesting efficiency (LHE) and free energy of electron injection (Mary et al., 2020). This highlights the versatility of compounds with similar structures in the field of renewable energy.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-30-19-9-7-16(8-10-19)13-20-25-26-22(28(20)27-11-2-3-12-27)31-15-21(29)24-18-6-4-5-17(23)14-18/h2-12,14H,13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVFDZRWTFVBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.